N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-9-12-21(13-10-19)30-26(34)18-7-4-8-22(15-18)31-27-32-24-14-11-20(29)16-23(24)25(33-27)17-5-2-1-3-6-17/h1-16H,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJIAUNFQENSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Phenyl and Chlorine Groups: The phenyl and chlorine groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with Bromophenylamine: The final step involves coupling the quinazoline derivative with 4-bromophenylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline rings.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The bromophenyl and benzamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in halogenation, aromatic substituents, or quinazoline modifications. Key examples are summarized below:
Key Observations :
- Halogenation : Bromine at the 4-position of the phenyl group (as in the target compound and 3l) increases molar mass and may enhance lipophilicity compared to fluorine-substituted analogues (e.g., 3k). This could influence membrane permeability and pharmacokinetics .
- Quinazoline Modifications : The target compound’s 6-chloro-4-phenylquinazoline moiety differs from dioxoquinazoline derivatives (e.g., 3k, 3l), which exhibit lower molar masses and higher polarity due to ketone groups. Such differences may impact target selectivity and metabolic stability .
Pharmacological Potential
Though explicit data for the target compound are lacking, structurally related benzamide-quinazoline hybrids have demonstrated:
- Anticancer Activity : Quinazoline derivatives inhibit tyrosine kinases (e.g., EGFR), while brominated aryl groups enhance DNA intercalation .
- Antiviral and Antiplatelet Effects : Thiophene- and isoxazole-substituted benzamides () show activity against viral infections and thrombosis, hinting at broader therapeutic applications for halogenated analogues .
Biological Activity
N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNBrO |
| Molecular Weight | 415.71 g/mol |
| CAS Number | 586989-81-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinazoline moiety is known to inhibit various kinases, which are pivotal in cancer cell proliferation and survival. The presence of the bromophenyl and chloro groups enhances its binding affinity to these targets, potentially leading to effective modulation of signaling pathways involved in tumor growth and resistance.
Anticancer Activity
Recent studies have demonstrated the compound's promising anticancer properties, particularly against breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay indicated that the compound exhibits significant cytotoxicity at micromolar concentrations.
-
In vitro Studies :
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF7: 5 µM
- HeLa: 8 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
-
Molecular Docking Studies :
- Docking simulations suggest strong interactions with the ATP-binding site of the EGFR kinase, indicating a potential pathway for inhibition.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Testing Methodology :
- Turbidimetric Method : Used to assess antimicrobial activity.
- Bacterial Strains : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae.
- Results :
- Effective against drug-resistant strains.
- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL.
Case Study 1: Anticancer Efficacy
In a study published by NCBI, this compound was tested against MCF7 cells. The study reported that the compound induced a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. The study concluded that this compound could serve as a lead compound for further development in breast cancer therapy .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of related quinazoline derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that compounds similar to this compound demonstrated promising activity against resistant strains of bacteria, suggesting that further structural optimization could yield even more potent derivatives .
Q & A
Basic: What are the standard protocols for synthesizing and characterizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted quinazolinone intermediates with bromophenyl benzamide precursors. Key steps include nucleophilic substitution and amide bond formation, followed by purification via column chromatography . Characterization employs:
- 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and amide carbonyls at ~168 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- FT-IR : To identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
- Catalysts : Palladium-based catalysts or bases like triethylamine improve coupling efficiency in quinazoline ring formation .
- Reaction monitoring : TLC or HPLC tracks progress to minimize over-reaction .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between quinazoline and benzamide moieties) .
- HPLC : Quantifies purity (>95% by area normalization) using C18 columns and UV detection .
- Elemental analysis : Validates C, H, N, Br, and Cl content within ±0.3% of theoretical values .
Advanced: How to analyze binding mechanisms with biological targets (e.g., RAD51 or polyglutamine aggregates)?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for RAD51 interaction) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Predicts binding modes using software like AutoDock Vina, validated against crystallographic data .
Basic: How is purity assessed during synthesis?
Answer:
- TLC : Monitors reaction progress using silica plates and UV visualization .
- Melting point analysis : Sharp melting ranges (e.g., 261–263°C) indicate high crystallinity and purity .
- LC-MS : Detects trace impurities (<0.1%) via high-resolution mass filters .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
Answer:
- Assay standardization : Compare conditions (e.g., cell lines, incubation times). For example, RAD51 inhibition assays vary between fluorescence polarization and cell viability readouts .
- Structural analogs : Test derivatives (e.g., halogen-substituted benzamides) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies using statistical tools like ANOVA to identify outliers .
Advanced: What methods evaluate inhibitory efficacy against polyglutamine aggregation?
Answer:
- FRET-based assays : Monitor aggregation kinetics using fluorescently tagged polyQ peptides .
- Transmission Electron Microscopy (TEM) : Visualizes fibril morphology pre- and post-treatment .
- Thioflavin T (ThT) staining : Quantifies β-sheet content via fluorescence intensity .
Basic: What are the compound’s known biological targets and pathways?
Answer:
- RAD51 : Enhances DNA repair activity in homologous recombination assays .
- Polyglutamine aggregates : Reduces fibril formation in Huntington’s disease models .
- Kinase inhibition : Screens against kinase panels (e.g., CDK2/9) reveal off-target effects .
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
- QSAR modeling : Correlates substituent electronegativity (e.g., Br, Cl) with logP and solubility .
- Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., morpholine rings) for modification .
- Proteolytic resistance : Replace amide bonds with bioisosteres (e.g., sulfonamides) .
Advanced: How to assess chemical stability under physiological conditions?
Answer:
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS .
- Light sensitivity tests : Expose to UV-Vis light (300–800 nm) to detect photolytic byproducts .
- Forced degradation : Use oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
